1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with 4-(N,N-dimethylsulfamoyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(N,N-dimethylsulfamoyl)phenyl)indoline-2-carboxamide
- 1-(4-(N,N-dimethylsulfamoyl)benzyl)indoline-2-carboxamide
Uniqueness
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide is unique due to its specific structural features, such as the presence of both the indoline and sulfonamide moieties. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Biologische Aktivität
1-(4-(N,N-dimethylsulfamoyl)benzoyl)indoline-2-carboxamide is a synthetic organic compound classified within the indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- IUPAC Name : 1-[4-(dimethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide
- Molecular Formula : C18H19N3O4S
- CAS Number : 1099657-67-6
- InChI Key : InChI=1S/C18H19N3O4S/c1-20(2)26(24,25)14-9-7-12(8-10-14)18(23)21-15-6-4-3-5-13(15)11-16(21)17(19)22/h3-10,16H,11H2,1-2H3,(H2,19,22)
Synthesis
The synthesis of this compound typically involves the reaction of indoline-2-carboxylic acid with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine. The reaction conditions are optimized for yield and purity through techniques such as recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical pathways such as cell proliferation and inflammatory responses. The exact mechanisms are still under investigation but suggest potential applications in treating various diseases.
Anticancer Activity
Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, a study on similar compounds revealed that they could inhibit cell proliferation by targeting specific signaling pathways essential for tumor growth .
Case Study: Indole Derivatives and Cancer
A series of indole derivatives were tested for their anticancer efficacy, demonstrating promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 0.5 | Breast Cancer |
Compound B | 0.8 | Lung Cancer |
This compound | TBD | TBD |
Anti-inflammatory Effects
Indole derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
In Vitro Study Results
Compound | Cytokine Inhibition (%) | Cell Line |
---|---|---|
Compound C | 75% TNF-alpha | RAW 264.7 |
Compound D | 70% IL-6 | RAW 264.7 |
This compound | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial activity is another area of interest. Similar indole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could also possess antibacterial properties.
Eigenschaften
IUPAC Name |
1-[4-(dimethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20(2)26(24,25)14-9-7-12(8-10-14)18(23)21-15-6-4-3-5-13(15)11-16(21)17(19)22/h3-10,16H,11H2,1-2H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMBNUVHAYRABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.